Amicarbalide

Description

Structure

3D Structure

Properties

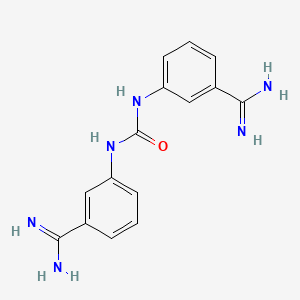

IUPAC Name |

1,3-bis(3-carbamimidoylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O/c16-13(17)9-3-1-5-11(7-9)20-15(22)21-12-6-2-4-10(8-12)14(18)19/h1-8H,(H3,16,17)(H3,18,19)(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRUVSRGJKCHYMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=N)N)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188152 | |

| Record name | Amicarbalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3459-96-9 | |

| Record name | Amicarbalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3459-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amicarbalide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003459969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amicarbalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amicarbalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMICARBALIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7CJB20DJO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Amicarbalide's Mechanism of Action Against Babesia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amicarbalide, a carbanilide derivative, is an aromatic diamidine that has been utilized as a therapeutic agent against babesiosis, a tick-borne parasitic disease caused by protozoans of the genus Babesia. Despite its use in veterinary medicine, the precise molecular mechanism of action of this compound against Babesia parasites has not been fully elucidated. This technical guide synthesizes the current understanding, draws inferences from studies on related compounds and parasites, and proposes experimental frameworks to further investigate its antiparasitic activity.

Core Hypothesis: DNA Minor Groove Binding and Disruption of Nuclear Processes

The primary hypothesized mechanism of action for this compound, like other aromatic diamidines, is its ability to bind to the minor groove of DNA within the Babesia parasite. This interaction is thought to be preferential for adenine-thymine (AT)-rich regions of the DNA. The binding of this compound to DNA is proposed to interfere with essential cellular processes that rely on DNA as a template, namely DNA replication and transcription. By obstructing the binding of DNA polymerases and transcription factors, this compound could effectively halt the parasite's ability to multiply within the host's red blood cells, leading to its elimination.

Furthermore, there is evidence from related trypanosomatid parasites that aromatic diamidines can induce a programmed cell death cascade resembling apoptosis. This may be a secondary consequence of the primary DNA-binding event, which triggers cellular stress pathways culminating in parasite death.

Another area of investigation, though less directly supported for this compound in Babesia, involves the disruption of polyamine metabolism. Polyamines are essential for cellular proliferation, and their metabolism is a known target for some antiparasitic drugs. It has been observed in Trypanosoma brucei that polyamines can antagonize the curative effects of this compound, suggesting a potential interplay between the drug's mechanism and polyamine-related pathways.

Quantitative Data on Anti-Babesial Compounds

| Drug | Babesia Species | IC50 | Reference |

| Imidocarb Dipropionate | Babesia bovis | 117.3 nM | [1] |

| Buparvaquone | Babesia bovis | 50.01 nM | [1] |

| Diminazene Aceturate | Babesia bovis | 300 nM | [2] |

| Diminazene Aceturate | Babesia bigemina | 190 nM | [2] |

| Diminazene Aceturate | Babesia caballi | 10 nM | [2] |

| Etoposide | Babesia bovis | 3.75 nM | |

| Etoposide | Babesia bigemina | 4.21 nM | |

| Etoposide | Babesia caballi | 4 nM | |

| Ciprofloxacin | Babesia bovis | 8.3 µM | |

| Ciprofloxacin | Babesia bigemina | 15.8 µM | |

| Ciprofloxacin | Babesia caballi | 2.7 µM |

Proposed Signaling Pathways and Experimental Workflows

To elucidate the precise mechanism of action of this compound against Babesia, a series of experiments can be proposed. The following diagrams illustrate the hypothesized signaling pathway and a general workflow for investigating the drug's effects.

Caption: Hypothesized signaling pathway of this compound leading to Babesia death.

Caption: A proposed experimental workflow to investigate this compound's mechanism.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to investigate the mechanism of action of this compound against Babesia.

In Vitro Culture and IC50 Determination of this compound against Babesia spp.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against various Babesia species in an in vitro culture system.

Materials:

-

Babesia-infected and uninfected erythrocytes (e.g., bovine or canine, species-dependent)

-

Culture medium (e.g., RPMI-1640 or M199) supplemented with serum (e.g., 20-40% bovine or canine serum)

-

This compound diisethionate

-

96-well microplates

-

Incubator with a controlled atmosphere (e.g., 5% CO2, 5% O2, 90% N2) at 37°C

-

SYBR Green I nucleic acid stain

-

Fluorometer or flow cytometer

-

Microscope, slides, and Giemsa stain

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or DMSO) and create a series of 2-fold dilutions in the culture medium.

-

Initiate an in vitro culture of the desired Babesia species (e.g., B. bovis, B. bigemina, B. canis) with a starting parasitemia of approximately 1%.

-

Dispense 100 µL of the parasite culture into each well of a 96-well microplate.

-

Add 100 µL of the this compound dilutions to the respective wells. Include wells with untreated parasites (negative control) and uninfected erythrocytes (background control).

-

Incubate the plates for 72-96 hours under the appropriate atmospheric conditions.

-

To determine parasitemia, lyse the cells in each well and stain the DNA with SYBR Green I. Measure fluorescence using a fluorometer.

-

Alternatively, prepare thin blood smears from each well, stain with Giemsa, and determine the percentage of parasitized erythrocytes by light microscopy.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

DNA Binding Assay: DNase I Footprinting

Objective: To determine if this compound binds to specific sequences on Babesia DNA.

Materials:

-

Purified genomic DNA from Babesia

-

A specific Babesia DNA fragment of interest (radiolabeled or fluorescently labeled)

-

This compound

-

DNase I

-

Sequencing gel apparatus

-

Appropriate buffers

Protocol:

-

End-label the Babesia DNA fragment.

-

Incubate the labeled DNA fragment with increasing concentrations of this compound.

-

Add a low concentration of DNase I to each reaction to partially digest the DNA.

-

Stop the digestion and purify the DNA fragments.

-

Separate the DNA fragments by size on a high-resolution denaturing polyacrylamide gel.

-

Visualize the DNA fragments by autoradiography or fluorescence imaging.

-

Regions where this compound is bound to the DNA will be protected from DNase I digestion, resulting in a "footprint" (a gap in the ladder of DNA fragments) on the gel.

Topoisomerase Inhibition Assay

Objective: To assess whether this compound inhibits the activity of Babesia topoisomerase II.

Materials:

-

Purified recombinant Babesia topoisomerase II

-

Kinetoplast DNA (kDNA) or supercoiled plasmid DNA

-

This compound

-

ATP

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide or SYBR Safe)

Protocol:

-

Set up reaction mixtures containing the DNA substrate, reaction buffer, and ATP.

-

Add increasing concentrations of this compound to the reaction tubes. Include a positive control inhibitor (e.g., etoposide) and a no-drug control.

-

Initiate the reaction by adding the purified Babesia topoisomerase II enzyme.

-

Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Analyze the DNA topology by agarose gel electrophoresis.

-

Inhibition of topoisomerase II will be indicated by the persistence of catenated kDNA or supercoiled plasmid DNA, which migrate slower than the decatenated or relaxed DNA products.

Apoptosis Assay: Annexin V and Propidium Iodide (PI) Staining

Objective: To determine if this compound induces apoptosis-like cell death in Babesia parasites.

Materials:

-

In vitro cultured Babesia parasites

-

This compound

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Flow cytometer

Protocol:

-

Treat the in vitro Babesia culture with this compound at a concentration around its IC50 value for various time points (e.g., 6, 12, 24 hours). Include an untreated control.

-

Harvest the parasites from the culture.

-

Wash the parasites with PBS and resuspend them in the binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the parasite suspension according to the manufacturer's instructions.

-

Incubate the samples in the dark at room temperature for 15-20 minutes.

-

Analyze the samples by flow cytometry.

-

Annexin V-positive and PI-negative parasites are considered to be in early apoptosis, while Annexin V-positive and PI-positive parasites are in late apoptosis or necrosis. An increase in the apoptotic population in the this compound-treated samples compared to the control would indicate the induction of apoptosis-like cell death.

Conclusion and Future Directions

The available evidence strongly suggests that this compound's primary mechanism of action against Babesia involves binding to the minor groove of the parasite's DNA, leading to the disruption of critical cellular processes. However, direct experimental validation of this hypothesis in Babesia is still required. Future research should focus on performing the detailed experimental protocols outlined in this guide to confirm the molecular target and signaling pathways affected by this compound. Specifically, determining the IC50 values for this compound against various Babesia species is a crucial first step. Furthermore, investigating the genetic basis of the reported this compound resistance in B. bovis could provide invaluable insights into its mechanism of action and inform the development of next-generation anti-babesial drugs. A comprehensive understanding of how this compound works at the molecular level is essential for optimizing its use and for the rational design of new, more effective therapies to combat babesiosis.

References

The Structure-Activity Relationship of Amicarbalide and Related Antiparasitic Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amicarbalide, a carbanilide derivative, is a potent antiparasitic agent historically used in veterinary medicine for the treatment of babesiosis and anaplasmosis. Its core structure, characterized by two charged amidine groups linked by a diaryl urea scaffold, places it within the broader class of aromatic diamidines and carbanilides, which are known for their significant activity against a range of protozoan parasites. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and related compounds, offering insights for the rational design of novel antiparasitic drugs. Due to a scarcity of publicly available, detailed SAR studies specifically on this compound, this guide will draw upon the extensive research conducted on the wider classes of aromatic diamidines and carbanilides to infer the structural features crucial for biological activity.

Core Structure and Physicochemical Properties

This compound is chemically known as 3,3'-diamidinocarbanilide. Its structure features a central urea moiety connecting two phenyl rings, each substituted with an amidine group at the meta-position.

Key Physicochemical Characteristics:

-

Dicationic Nature: At physiological pH, the two amidine groups are protonated, rendering the molecule dicationic. This positive charge is crucial for its interaction with the negatively charged phosphate backbone of DNA.

-

Planarity and Conformation: The diaryl urea backbone allows for a degree of rotational freedom, but the overall structure can adopt a relatively planar conformation, which is a common feature of DNA minor groove binders.

-

Hydrogen Bonding Capacity: The amidine and urea moieties are rich in hydrogen bond donors and acceptors, facilitating interactions with biological targets.

Mechanism of Action: DNA Minor Groove Binding

The primary mechanism of action for aromatic diamidines, and by extension this compound, is the non-covalent binding to the minor groove of parasite DNA. This interaction is highly selective for AT-rich sequences.

Key Aspects of the Mechanism:

-

Electrostatic Interactions: The positively charged amidine groups interact with the negative electrostatic potential of the DNA minor groove.

-

Van der Waals Contacts: The aromatic rings of the molecule fit snugly within the minor groove, maximizing van der Waals forces.

-

Hydrogen Bonding: The amidine groups form hydrogen bonds with the N3 of adenine and O2 of thymine bases on the floor of the minor groove.

-

Consequences of Binding: This binding event can interfere with DNA replication and transcription, ultimately leading to parasite death. The stability of the drug-DNA complex is a key determinant of its antiparasitic activity.

Below is a diagram illustrating the proposed mechanism of action.

Caption: Proposed mechanism of action for this compound and related aromatic diamidines.

Structure-Activity Relationship (SAR) Studies of Aromatic Diamidines and Carbanilides

The following sections summarize the key SAR findings from studies on various aromatic diamidines and carbanilides, which provide a framework for understanding the structural requirements for this compound's activity.

Nature and Position of the Cationic Groups

The amidine groups are critical for activity. Modifications to these groups generally lead to a significant loss of potency.

| Modification | Effect on Activity | Rationale |

| Replacement of amidine with guanidine | Often maintained or slightly reduced | Guanidines are also basic and can be protonated, but their charge distribution and hydrogen bonding pattern differ. |

| Conversion to non-basic groups (e.g., nitro, cyano) | Abolished | The positive charge is essential for DNA minor groove binding. |

| Positional Isomers (ortho, meta, para) | para > meta >> ortho | The distance and vector between the two cationic groups are critical for fitting into the DNA minor groove. The para-substitution provides an optimal linear arrangement and distance for spanning several base pairs. This compound's meta-substitution results in a more curved molecule, which may influence its binding affinity and sequence selectivity compared to linear para-substituted analogs. |

The Central Linker

The nature of the central linking moiety influences the molecule's rigidity, curvature, and overall shape, which are crucial for DNA binding.

| Linker Type | Key Features | Impact on Activity |

| Diphenyl ether/sulfide | Flexible | Can adopt various conformations to fit into the minor groove. |

| Stilbene | Rigid and planar | Pre-organizes the molecule for DNA binding. |

| Furan, Thiophene, Pyrrole | Introduces curvature | Can enhance binding to specific DNA sequences and improve selectivity. |

| Urea (as in this compound) | Hydrogen bonding capacity, moderate flexibility | The urea group can form additional hydrogen bonds within the minor groove, potentially enhancing binding affinity. |

Substitution on the Aromatic Rings

Substitution on the phenyl rings can modulate the physicochemical properties of the molecule, such as lipophilicity and electronic effects, which in turn affect uptake, distribution, and DNA binding.

| Substitution | Effect on Activity | Rationale |

| Halogens (Cl, F) | Variable, can increase or decrease | Can influence electronic properties and membrane permeability. |

| Alkyl groups | Generally decreases | Can introduce steric hindrance that prevents optimal binding in the minor groove. |

| Hydroxyl groups | Often decreases | Can reduce membrane permeability and may introduce unfavorable interactions within the minor groove. |

Quantitative Data Summary

The following table summarizes representative in vitro activity data for this compound and related diamidine compounds against various parasites. It is important to note that direct comparison of IC50/EC50 values across different studies should be done with caution due to variations in experimental conditions.

| Compound | Parasite | Assay Type | IC50 / EC50 (µM) | Reference |

| This compound | Leishmania infantum | Promastigote growth inhibition | >1000 | [1] |

| Pentamidine | Leishmania infantum | Promastigote growth inhibition | 165 | [1] |

| Stilbamidine | Leishmania infantum | Promastigote growth inhibition | 600 | [1] |

| DAPI | Leishmania infantum | Promastigote growth inhibition | 45 | [1] |

| Dibromo propamidine | Leishmania infantum | Promastigote growth inhibition | 80 | [1] |

| Phenamidine | Leishmania infantum | Promastigote growth inhibition | >1000 |

Note: The high EC50 value for this compound against Leishmania infantum promastigotes in this particular study suggests it may have lower intrinsic activity against this specific parasite or that its uptake is poor in the tested life stage.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the antiparasitic activity of this compound and its analogs.

Synthesis of Symmetrical Diaryl Diamidines (General Procedure)

The Pinner reaction is a classical method for the synthesis of amidines from nitriles.

-

Nitrile Synthesis: A symmetrical dicyano-diaryl compound is synthesized first. This can be achieved through various cross-coupling reactions, for example, a Rosenmund–von Braun reaction from the corresponding dihalo-diaryl precursor.

-

Pinner Reaction:

-

The dinitrile is dissolved in an anhydrous alcohol (e.g., ethanol) and cooled in an ice bath.

-

Dry hydrogen chloride gas is bubbled through the solution to form the imidate ester hydrochloride.

-

The solvent is removed under reduced pressure, and the resulting solid is washed with a non-polar solvent (e.g., diethyl ether).

-

The imidate ester hydrochloride is then dissolved in anhydrous ethanol and treated with a solution of ammonia in ethanol.

-

The reaction mixture is stirred at room temperature until the formation of the diamidine dihydrochloride is complete.

-

The product is typically isolated by filtration and can be purified by recrystallization.

-

In Vitro Antiparasitic Activity Assay (General Protocol)

This protocol describes a typical method for determining the 50% inhibitory concentration (IC50) against protozoan parasites.

Caption: A typical experimental workflow for determining the in vitro IC50 of an antiparasitic compound.

-

Parasite Culture: The target parasite (e.g., Leishmania donovani promastigotes) is cultured in appropriate media to the mid-logarithmic growth phase.

-

Compound Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium in a 96-well plate.

-

Assay Setup: A suspension of parasites is added to each well of the 96-well plate containing the compound dilutions. Control wells containing parasites with vehicle only (negative control) and medium only (background control) are included.

-

Incubation: The plate is incubated for a defined period (e.g., 72 hours) under appropriate conditions (e.g., 26°C for promastigotes).

-

Viability Assessment: Parasite viability is assessed using a metabolic indicator such as resazurin. Resazurin is converted to the fluorescent resorufin by metabolically active cells.

-

Data Analysis: The fluorescence is measured using a plate reader. The percentage of inhibition is calculated relative to the negative control, and the IC50 value is determined by fitting the data to a dose-response curve using non-linear regression analysis.

DNA Binding Assays

Various biophysical techniques can be used to study the interaction of this compound and its analogs with DNA.

-

UV-Visible Spectroscopy: Binding of a small molecule to DNA can cause changes in the UV-Vis spectrum of the molecule (e.g., hypochromism and bathochromic shift).

-

Circular Dichroism (CD) Spectroscopy: The binding of a ligand to DNA can induce changes in the CD spectrum of DNA, providing information about the binding mode.

-

Fluorescence Spectroscopy: The intrinsic fluorescence of the compound or a fluorescent DNA probe can be monitored to determine binding affinity.

-

Surface Plasmon Resonance (SPR): This technique can provide real-time kinetic data on the association and dissociation of the compound with immobilized DNA.

Toxicity

A significant limitation of many diamidine drugs is their toxicity. This compound has been shown to have hepato- and nephrotoxic tendencies at higher doses. Toxicity studies are a critical component of the drug development process.

Typical Toxicity Assays:

-

In Vitro Cytotoxicity: The 50% cytotoxic concentration (CC50) is determined against a mammalian cell line (e.g., Vero, HepG2) using a similar protocol to the antiparasitic assay. The selectivity index (SI = CC50 / IC50) is a crucial parameter for evaluating the therapeutic potential of a compound.

-

In Vivo Toxicity: Acute and sub-chronic toxicity studies in animal models (e.g., mice, rats) are conducted to determine the maximum tolerated dose (MTD) and to identify target organs of toxicity.

Conclusion and Future Directions

The structure-activity relationship of this compound, as inferred from the broader class of aromatic diamidines and carbanilides, highlights the critical role of the dicationic nature, molecular shape, and hydrogen bonding capacity in its antiparasitic activity, which is primarily mediated by DNA minor groove binding.

Key SAR takeaways for future drug design:

-

Cationic Groups are Essential: The amidine or bioisosteric guanidine groups are indispensable for activity.

-

Molecular Shape is Key: The length and curvature of the molecule, dictated by the central linker and the substitution pattern on the aromatic rings, must be optimized for high-affinity DNA binding.

-

Modulating Physicochemical Properties: Substitutions on the aromatic rings can be used to fine-tune properties like solubility, membrane permeability, and metabolic stability to improve the pharmacokinetic profile and reduce toxicity.

Future research should focus on the synthesis and evaluation of novel this compound analogs with modified linkers and substitution patterns to enhance selectivity for parasite DNA over host DNA and to improve the therapeutic index. The development of prodrugs that mask the amidine groups to improve oral bioavailability and reduce toxicity also represents a promising strategy. A thorough understanding of the SAR of this compound class will continue to guide the development of new and more effective antiparasitic agents.

References

The Discovery and Synthesis of Amicarbalide: A Technical Guide for Researchers

Introduction

Amicarbalide, chemically known as 3,3'-diamidinocarbanilide, is a synthetic aromatic diamidine compound that has been utilized as a potent babesiacide in veterinary medicine. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of this compound against various Babesia species, targeting researchers, scientists, and drug development professionals.

Discovery and Development

This compound emerged from research into carbanilide derivatives as potential chemotherapeutic agents. It was identified as a potent babesiacide and subsequently developed for veterinary use, primarily in cattle, for the treatment of babesiosis, a tick-borne disease caused by protozoan parasites of the genus Babesia. The isethionate salt of this compound is the commonly used formulation. While effective, its use in some regions has been superseded by other babesiacides like imidocarb dipropionate, and it has been withdrawn from the market in some countries for commercial reasons.[1]

Synthesis of this compound

A plausible synthetic pathway for this compound (3,3'-diamidinocarbanilide) is outlined below. This pathway is based on common organic synthesis reactions for similar structures.

Mechanism of Action

The babesiacidal activity of this compound, like other aromatic diamidines, is attributed to its ability to bind to the minor groove of DNA. This interaction is thought to interfere with DNA replication and transcription, ultimately leading to the death of the parasite. The dicationic nature of the molecule at physiological pH facilitates this binding to the negatively charged DNA backbone.

In Vitro Efficacy

Specific IC50 values for this compound against various Babesia species are not extensively reported in recent literature. However, the in vitro efficacy of other babesiacidal drugs provides a benchmark for comparison.

Table 1: Comparative In Vitro Efficacy (IC50) of Babesiacidal Drugs

| Compound | Babesia bovis (nM) | Babesia bigemina (nM) | Babesia divergens (µg/L) |

| Imidocarb Dipropionate | 117.3[2] | 61.5[3] | 27 - 34[4] |

| Buparvaquone | 50.01[2] | 44.66 | Not Reported |

| Diminazene Aceturate | Not Reported | Not Reported | Not Reported |

Note: Data for this compound is not available in the cited literature. The table provides context with data from other commonly used babesiacides.

In Vivo Efficacy in Cattle

This compound has demonstrated efficacy in the treatment of bovine babesiosis. The following table summarizes typical treatment protocols and outcomes.

Table 2: In Vivo Efficacy of this compound in Cattle

| Babesia Species | Dosage | Route of Administration | Efficacy/Outcome | Reference |

| Babesia spp. | 5 - 10 mg/kg | Intramuscular (IM) | Effective treatment of babesiosis. | |

| Babesia bovis | 20 mg/kg (total dose) | Subcutaneous (s/c) in 2 equal daily doses | Effective in controlling acute infections. | |

| Babesia bigemina | 20 mg/kg (total dose) | Subcutaneous (s/c) in 2 equal daily doses | Effective in controlling acute infections. |

Note: Higher dosage rates (40 mg/kg and above) have been associated with hepato- and nephrotoxic effects.

Experimental Protocols

The evaluation of babesiacidal compounds like this compound involves both in vitro and in vivo experimental models.

In Vitro Susceptibility Assay

The in vitro activity of a compound against Babesia species is typically determined using a continuous culture system.

Protocol:

-

Parasite Culture: Babesia species (B. bovis, B. bigemina, etc.) are cultured in vitro in bovine or equine erythrocytes using a suitable medium (e.g., M199 or RPMI 1640) supplemented with serum.

-

Drug Preparation: A stock solution of this compound diisethionate is prepared in a suitable solvent (e.g., sterile distilled water or DMSO) and then serially diluted to obtain a range of test concentrations.

-

Assay Setup: In a 96-well microtiter plate, the parasite culture is added to wells containing the different drug concentrations. Control wells with no drug and wells with a known babesiacide are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C in a humidified atmosphere with 5% CO2) for 48 to 96 hours.

-

Parasitemia Determination: The percentage of parasitized erythrocytes is determined for each drug concentration. This can be done by microscopic examination of Giemsa-stained thin blood smears or by a fluorescence-based assay using a DNA-intercalating dye like SYBR Green I.

-

IC50 Calculation: The 50% inhibitory concentration (IC50), which is the concentration of the drug that inhibits parasite growth by 50%, is calculated by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

In Vivo Efficacy Study in Cattle

In vivo studies are essential to evaluate the therapeutic efficacy and safety of a babesiacide in the target animal species.

Protocol:

-

Animal Selection: Healthy, splenectomized or intact calves that are confirmed to be free of Babesia and other blood parasites are used. Splenectomized animals are often used as they are more susceptible to infection.

-

Experimental Infection: Animals are infected with a standardized dose of viable Babesia parasites (e.g., cryopreserved infected blood).

-

Monitoring: Following infection, animals are monitored daily for clinical signs of babesiosis (fever, anemia, hemoglobinuria) and parasitemia (by microscopic examination of blood smears).

-

Treatment: Once a predetermined level of parasitemia or clinical signs are observed, the animals are treated with this compound at various dosages and routes of administration. A control group of infected but untreated animals is maintained.

-

Post-treatment Evaluation: The clinical response (e.g., reduction in fever, improvement in appetite) and parasitological response (clearance or reduction of parasites from the blood) are monitored for a defined period. Blood samples may also be collected for hematological and biochemical analysis to assess safety.

-

Efficacy Determination: The efficacy of the treatment is determined by the percentage of animals that recover from clinical disease and/or the degree and rate of reduction in parasitemia compared to the untreated control group.

Conclusion

This compound is a historically significant babesiacide belonging to the aromatic diamidine class. While its use has diminished in some areas, understanding its discovery, synthesis, and mode of action remains valuable for the development of new anti-parasitic drugs. Further research to determine its in vitro IC50 values against a wider range of Babesia species would provide a more complete picture of its efficacy. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other novel babesiacidal compounds.

References

In-depth Analysis of Amicarbalide Pharmacokinetics and Metabolism in Cattle: A Review of Available Data

Published: November 28, 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amicarbalide, a carbanilide derivative, has been historically utilized as a therapeutic agent against protozoal diseases in cattle, notably babesiosis and anaplasmosis. Despite its use in veterinary medicine, a comprehensive review of publicly available scientific literature reveals a significant scarcity of detailed pharmacokinetic and metabolism data for this compound in bovine species. This guide synthesizes the available information and highlights the current knowledge gaps. Due to the limited quantitative data, a detailed pharmacokinetic profile and metabolic pathway analysis, as originally intended, cannot be fully constructed.

Introduction

This compound (N,N'-bis(3-amidinophenyl)urea), typically administered as this compound diisethionate, is an antiprotozoal drug. It has demonstrated efficacy in controlling acute infections of Anaplasma marginale and A. centrale in cattle[1]. While effective, its use has been associated with significant hepato- and nephrotoxic effects at higher dosages[1][2]. The lack of comprehensive modern studies on its pharmacokinetics and metabolism presents a challenge for a complete risk-benefit analysis and understanding of its disposition in target animals.

Pharmacokinetics: Limited Available Data

A thorough search of scientific literature did not yield specific quantitative pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), plasma half-life (t½), volume of distribution (Vd), or clearance rates for this compound in cattle. The available information is primarily centered on dosage regimens and observed toxicity.

2.1. Administration and Dosage

This compound has been administered to cattle via intramuscular (IM) or subcutaneous (SC) routes.

-

For Anaplasmosis: A common therapeutic dosage is 10 mg/kg administered subcutaneously, often in two equal daily doses for a total of 20 mg/kg[1][2].

-

For Babesiosis: Dosages ranging from 5 to 10 mg/kg IM are cited for the treatment of babesiosis.

2.2. Toxicity

Studies have indicated a narrow therapeutic index for this compound.

-

Total dosage rates of 40 mg/kg and higher have been shown to exhibit potent hepato- and nephrotoxic tendencies in cattle.

-

Fatal outcomes were observed in cattle receiving a total dose of 40 mg/kg over four days and 70 mg/kg over 18 days.

The absence of pharmacokinetic data prevents a correlation between plasma concentrations and these toxicological endpoints.

Metabolism

There is a notable lack of published studies detailing the metabolic fate of this compound in cattle. The biotransformation pathways, including the enzymes involved and the chemical structures of potential metabolites, have not been described in the available literature. For comparison, similar carbanilide derivatives like imidocarb are noted to have limited metabolism, with the parent drug being the primary compound found in tissues. However, it cannot be assumed that this compound follows the same pattern without specific experimental evidence.

Experimental Protocols: A General Overview

While specific, detailed experimental protocols for this compound pharmacokinetic studies are not available, a general workflow for such a study in cattle can be conceptualized. This serves as a template for future research required to fill the existing data gaps.

Caption: Generalized experimental workflow for a pharmacokinetic study in cattle.

Discussion and Knowledge Gaps

The lack of fundamental pharmacokinetic and metabolism data for this compound in cattle is a significant information gap. Without this data, it is impossible to:

-

Determine the bioavailability of different formulations.

-

Establish scientifically-backed withdrawal times for meat and milk to ensure food safety.

-

Understand the relationship between plasma concentration and efficacy or toxicity.

-

Identify potential drug-drug interactions.

The primary reason for this data scarcity is likely the drug's age and its withdrawal from many markets, which has limited commercial incentive for modern, comprehensive studies that adhere to current regulatory standards.

The logical relationship for drug development and regulatory assessment underscores the importance of this missing information.

Caption: The central role of pharmacokinetics in veterinary drug evaluation.

Conclusion

While this compound has a documented history of use in treating bovine protozoal diseases, the publicly available data on its pharmacokinetics and metabolism are critically lacking. The information required to compile a detailed technical guide with quantitative data tables and metabolic pathways is not present in the scientific literature. Future research, following established protocols for veterinary pharmacokinetic studies, would be necessary to characterize the absorption, distribution, metabolism, and excretion of this compound in cattle. Such data is essential for ensuring its safe and effective use according to modern veterinary and food safety standards.

References

In Silico Docking of Amicarbalide: A Technical Guide to Putative Parasite Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amicarbalide, a carbanilide derivative with a diamidine chemical scaffold, has a history of use as an anti-protozoal agent, particularly against Anaplasma and Babesia species. Despite its established therapeutic applications, the precise molecular mechanism of action and its specific parasitic protein targets remain largely unelucidated. In silico molecular docking offers a powerful, rational approach to investigate potential drug-target interactions, providing insights that can guide further experimental validation and drug development efforts. This technical guide outlines a proposed framework for in silico docking studies of this compound with putative parasite targets, based on the known mechanisms of similar diamidine compounds. Due to a scarcity of published docking studies specifically for this compound, this document presents a generalized methodology, hypothetical data, and logical workflows to serve as a comprehensive resource for initiating such research.

Introduction: The Case for In Silico Investigation of this compound

This compound is a member of the aromatic diamidine family of compounds, a class of drugs known for their activity against a range of protozoan parasites.[1][2] While effective in treating certain parasitic infections in veterinary medicine, a detailed understanding of its molecular interactions is lacking.[3][4] Computational methods, such as molecular docking, have revolutionized drug discovery by enabling the prediction of binding affinities and interaction modes between a ligand (this compound) and a macromolecular target (parasite proteins or DNA).[5] Such studies can accelerate the identification of new therapeutic targets, aid in the design of more potent and selective analogs, and provide a basis for understanding potential resistance mechanisms.

Putative Parasite Targets for this compound

Based on the established mechanisms of action for other diamidine compounds like pentamidine and diminazene, several potential parasite targets for this compound can be hypothesized. These compounds are known to preferentially bind to the minor groove of AT-rich DNA sequences, particularly within the kinetoplast DNA (kDNA) of kinetoplastid parasites, leading to the inhibition of DNA replication and transcription. Furthermore, interference with enzymes such as topoisomerases has been implicated in their parasiticidal effects.

Potential Target Classes:

-

Kinetoplast DNA (kDNA): The unique, concatenated mitochondrial DNA structure in kinetoplastid parasites presents a prime target for diamidines.

-

Topoisomerases: These enzymes are crucial for DNA replication and repair, and their inhibition can be lethal to the parasite. Leishmania donovani topoisomerase IB has been identified as a target for some diamidines.

-

Enzymes in Phospholipid Metabolism: There is evidence to suggest that some diamidines may interfere with choline transport and phospholipid synthesis in parasites.

Data Presentation: A Framework for Reporting Docking Results

Clear and structured presentation of quantitative data is crucial for the comparison and interpretation of in silico docking results. The following table provides a template for summarizing key metrics from a hypothetical docking study of this compound against various parasite targets.

| Target Protein/Molecule | Parasite Species | PDB ID / Model | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Key Interacting Residues / Bases |

| Kinetoplast DNA (AT-rich) | Leishmania donovani | Modelled | -9.8 | 0.15 | A5, T6, A17, T18 (Minor Groove) |

| Topoisomerase IB | Leishmania donovani | 2B9S | -8.5 | 0.85 | Tyr222, Arg190, Asp278 |

| Choline Kinase | Plasmodium falciparum | 4B7O | -7.2 | 5.20 | Val44, Leu156, Ile180 |

| DNA Polymerase III | Babesia bovis | Homology Model | -9.1 | 0.35 | Asp400, Glu402, Tyr550 |

| Lactate Dehydrogenase | Trypanosoma brucei | 1LBD | -6.5 | 15.75 | Arg109, Ile229, Val233 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols: A Generalized In Silico Docking Workflow

The following section details a generalized yet comprehensive methodology for conducting in silico molecular docking studies of this compound with its putative parasite targets.

Target Preparation

-

Protein Structure Retrieval: Obtain the 3D structure of the target protein from a public repository such as the Protein Data Bank (PDB). If a crystal structure is unavailable, a homology model can be generated using servers like SWISS-MODEL, based on the amino acid sequence.

-

Structure Refinement: Prepare the protein structure for docking. This typically involves:

-

Removing water molecules and any co-crystallized ligands.

-

Adding polar hydrogen atoms.

-

Assigning appropriate protonation states to amino acid residues at a physiological pH.

-

Repairing any missing residues or loops in the protein structure.

-

Energy minimization of the structure to relieve any steric clashes.

-

Ligand Preparation

-

This compound Structure: Obtain the 3D structure of this compound from a chemical database like PubChem or ZINC.

-

Ligand Optimization:

-

Generate a low-energy 3D conformation of the this compound molecule.

-

Assign appropriate atom types and charges.

-

Define the rotatable bonds to allow for conformational flexibility during docking.

-

Molecular Docking

-

Grid Box Generation: Define the binding site on the target protein. This is typically a cubic grid box centered on the active site or a region of interest identified from experimental data or literature.

-

Docking Simulation: Perform the docking using a validated software package such as AutoDock Vina, Glide, or GOLD. The docking algorithm will explore various conformations and orientations of this compound within the defined binding site.

-

Scoring and Ranking: The docking program will calculate a binding affinity score (e.g., in kcal/mol) for each generated pose, predicting the strength of the interaction. The poses are then ranked based on these scores.

Post-Docking Analysis

-

Interaction Analysis: Visualize the top-ranked docking poses to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the target protein.

-

Binding Free Energy Calculation: For a more rigorous assessment of binding affinity, employ methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) on the docked complexes.

Visualizations: Workflows and Logical Relationships

Visual diagrams are essential for representing complex processes and relationships in a clear and concise manner. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for molecular docking and a broader logical workflow for in silico-guided drug discovery.

Conclusion

While direct experimental data on the molecular targets of this compound remains limited, in silico docking studies provide a valuable and resource-efficient avenue for generating testable hypotheses. By leveraging our understanding of related diamidine compounds, a focused computational investigation can identify high-probability targets and binding modes for this compound in a range of parasites. The methodologies and frameworks presented in this technical guide offer a robust starting point for researchers to embark on such studies, ultimately contributing to a deeper understanding of this established therapeutic agent and paving the way for the development of novel anti-parasitic drugs.

References

- 1. Diamidines as antitrypanosomal, antileishmanial and antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound: a therapeutic agent for anaplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. repository.up.ac.za [repository.up.ac.za]

- 5. ijcrt.org [ijcrt.org]

Amicarbalide's Effect on the Life Cycle of Anaplasma marginale: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bovine anaplasmosis, caused by the obligate intraerythrocytic bacterium Anaplasma marginale, remains a significant threat to cattle health and productivity in tropical and subtropical regions worldwide. The economic impact of this disease, stemming from anemia, weight loss, abortion, and mortality, necessitates the continued exploration of effective therapeutic agents. Amicarbalide, a diamidine compound, has been investigated for its potential to control A. marginale infections. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's effects on the life cycle of Anaplasma marginale, with a focus on quantitative data, experimental methodologies, and a clear visualization of known processes.

While this compound has demonstrated efficacy in controlling acute anaplasmosis, it is crucial to note that it does not appear to sterilize the infection, and animals may remain carriers. Furthermore, the precise mechanism of action of this compound against A. marginale has not been elucidated in the available scientific literature. This guide synthesizes the existing in vivo data to inform future research and drug development efforts.

The Life Cycle of Anaplasma marginale

Understanding the life cycle of Anaplasma marginale is fundamental to evaluating the impact of any therapeutic intervention. The bacterium undergoes a complex developmental cycle involving a bovine host and a tick vector.

-

In the Bovine Host: The primary site of infection in cattle is the erythrocyte (red blood cell). Following transmission from a tick, A. marginale infects erythrocytes and multiplies by binary fission, forming inclusion bodies that are typically located at the margin of the cell. This replication leads to a progressive increase in parasitemia, resulting in the extravascular destruction of infected erythrocytes by the host's immune system, which in turn leads to anemia. Animals that survive the acute phase of the disease often become persistently infected carriers, serving as a reservoir for further transmission.

-

In the Tick Vector: When a tick ingests blood from an infected bovine, A. marginale infects the tick's gut cells. Within the tick, the bacterium undergoes a developmental cycle, transforming into different forms. From the gut, the infection spreads to other tissues, including the salivary glands. It is from the salivary glands that A. marginale is transmitted to a new bovine host during subsequent feeding.

In Vivo Efficacy of this compound Against Anaplasma marginale

The primary body of research on this compound's effect on A. marginale comes from in vivo studies in cattle. These studies have provided valuable data on the drug's ability to control acute infections, its limitations in sterilizing infections, and its toxicity at higher doses.

Quantitative Data from In Vivo Studies

The following tables summarize the key quantitative findings from a pivotal study by De Vos et al. (1978) on the efficacy of this compound in cattle experimentally infected with A. marginale.[1]

Table 1: Effect of this compound on Acute Anaplasma marginale Infection in Intact Cattle

| Treatment Group | Dosage (mg/kg) | Number of Doses | Route | Mean Peak Parasitemia (%) | Mean Packed Cell Volume (PCV) Drop (%) | Outcome |

| This compound | 5 | 1 | Subcutaneous | Not significantly different from control | Not significantly different from control | Controlled acute infection |

| This compound | 5 | 2 (24h interval) | Subcutaneous | Not significantly different from control | Not significantly different from control | Controlled acute infection |

| This compound | 10 | 1 | Subcutaneous | Data not available | Data not available | Therapeutic effect comparable to oxytetracycline |

| This compound | 10 | 2 (24h interval) | Subcutaneous | Rapid decline in parasitemia | Data not available | Controlled acute infection |

| Oxytetracycline | 10 | 2 (24h interval) | Intravenous | Data not available | Data not available | Controlled acute infection |

| Control | - | - | - | Data not available | Data not available | Uncontrolled infection |

Table 2: Effect of this compound on Acute Anaplasma marginale Infection in Splenectomized Cattle

| Treatment Group | Dosage (mg/kg) | Number of Doses | Route | Outcome |

| This compound | 10 | 2 (24h interval) | Subcutaneous | Rapid effect on parasitemia |

Table 3: Sterilizing Effect of this compound on Anaplasma marginale Infection

| Animal Status | Dosage (mg/kg) | Dosing Regimen | Number of Animals | Sterilization Achieved |

| Intact (Acute Infection) | 10 | 2 doses, 24h apart | 5 | No (0/5) |

| Splenectomized (Acute Infection) | 10 | 2 doses, 24h apart | 4 | No (0/4) |

| Non-splenectomized (Latent Infection) | 10 | 4 doses, 72h intervals | 2 | No (0/2) |

Table 4: Toxicity of this compound in Cattle

| Total Dosage (mg/kg) | Dosing Regimen | Number of Animals | Outcome |

| 40 | 4 divided doses over 4 days | 2 | Death (2/2) |

| 70 | 7 divided doses over 18 days | 2 | Death (2/2) |

| ≥ 40 | - | - | Potent hepato- and nephrotoxic tendencies |

Experimental Protocols

The following is a summary of the in vivo experimental protocol adapted from De Vos et al. (1978), which forms the basis of the quantitative data presented.[1]

Objective: To assess the therapeutic and sterilizing effect of this compound against Anaplasma marginale infections in intact and splenectomized cattle.

Experimental Animals:

-

Cattle (specific breed, age, and weight not detailed)

-

Both intact and splenectomized animals were used.

Infection Procedure:

-

Animals were experimentally infected with A. marginale. The source and preparation of the inoculum were not specified.

Drug Administration:

-

This compound was administered subcutaneously (s/c).

-

Dosages ranged from 5 mg/kg to 20 mg/kg total dose, administered in single or divided doses.

-

For comparison, oxytetracycline was administered intravenously (i/v).

Monitoring and Data Collection:

-

Parasitemia: Blood smears were prepared and examined microscopically to determine the percentage of infected erythrocytes. The exact counting method was not detailed.

-

Hematology: Packed cell volume (PCV) was measured to assess the degree of anemia.

-

Clinical Signs: Animals were monitored for clinical signs of anaplasmosis and drug toxicity.

-

Toxicity Assessment: Post-mortem examinations and histopathology of the liver and kidneys were performed on animals that died during the study. Serum glutamic oxaloacetic transaminase (SGOT) and serum urea nitrogen (SUN) levels were also monitored in some animals.

Evaluation of Efficacy:

-

Therapeutic Efficacy: Assessed by the reduction in parasitemia and stabilization or improvement of PCV following treatment of acute infections.

-

Sterilizing Efficacy: Assessed by the absence of detectable parasites in blood smears over an extended period following treatment and by sub-inoculation of blood into susceptible animals.

Visualizations

Experimental Workflow for In Vivo Efficacy Testing

Caption: In vivo experimental workflow for this compound efficacy testing.

Logical Relationship of this compound's Known Effects

References

Initial Screening of Amicarbalide for Novel Antiprotozoal Activity: A Technical Guide

Abstract

Amicarbalide, a diamidine compound, has a history of use as a veterinary babesiacide. The ever-present need for novel antiprotozoal agents, driven by factors such as emerging resistance and the neglected status of many parasitic diseases, necessitates the re-evaluation of existing chemical entities for new therapeutic applications. This technical guide outlines a proposed framework for the initial screening of this compound against a diverse panel of protozoan parasites to identify novel areas of activity. It provides detailed experimental protocols for in vitro susceptibility testing, data presentation standards, and visualizations of the proposed screening workflow and the putative mechanism of action of this compound. This document is intended for researchers, scientists, and drug development professionals engaged in the search for new antiprotozoal chemotherapies.

Introduction

Protozoan parasites are responsible for a significant burden of disease in both humans and animals, particularly in tropical and subtropical regions. Diseases such as malaria, leishmaniasis, Chagas disease, and human African trypanosomiasis affect millions of people annually, while veterinary parasites like Babesia and Theileria cause substantial economic losses in the livestock industry. The existing pharmacopeia for these diseases is limited, often hampered by toxicity, complex administration routes, and increasing parasite resistance.

Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a cost-effective and accelerated pathway for antiprotozoal drug discovery. This compound, a carbanilide derivative, is a well-established antiprotozoal agent with proven efficacy against piroplasms. Its structural similarities to other diamidines known to possess a broader spectrum of antiprotozoal activity, such as pentamidine, suggest that this compound's therapeutic potential may extend beyond its current applications.

This guide details a systematic approach to the initial in vitro screening of this compound to uncover novel antiprotozoal activities. It provides standardized methodologies for assessing the compound's efficacy against a panel of clinically relevant protozoa and for evaluating its cytotoxicity, thereby generating a preliminary profile of its potential for repurposing.

Known and Potential Spectrum of Antiprotozoal Activity

This compound is known to be effective against several protozoan parasites. Its primary use has been in veterinary medicine for the treatment of babesiosis and anaplasmosis. There is also evidence of its activity against Trypanosoma brucei. The diamidine class of compounds, to which this compound belongs, is known for its ability to bind to the minor groove of DNA, particularly the AT-rich kinetoplast DNA of certain parasites, which is a likely mechanism of its antiprotozoal action.[1][2][3][4]

A literature review of this compound and related diamidines provides the following quantitative data on their efficacy.

| Compound | Target Organism | Assay Type | Efficacy Metric | Value | Reference |

| This compound | Anaplasma marginale | In vivo (cattle) | Effective Dose | 10 mg/kg (repeated) | [5] |

| This compound | Anaplasma centrale | In vivo (cattle) | Effective Dose | 10 mg/kg (repeated) | |

| This compound | Babesia spp. | In vivo (cattle) | Effective Dose | 5-10 mg/kg | |

| This compound | Trypanosoma brucei | In vivo (mice) | Curative Dose | 25 mg/kg (daily for 3 days) | |

| Dicationic 2,6-diphenylpyrazine | Trypanosoma brucei rhodesiense | In vitro | IC50 | 6 nM | |

| Dicationic 2,6-diphenylpyrazine | Plasmodium falciparum | In vitro | IC50 | 10 nM |

Proposed Initial Screening Workflow

A tiered approach is proposed for the initial screening of this compound to efficiently assess its potential novel antiprotozoal activity while managing resources. The workflow prioritizes in vitro assays against a diverse panel of parasites, followed by cytotoxicity assessment to determine a preliminary therapeutic window.

Experimental Protocols

The following are detailed protocols for the in vitro assays proposed in the initial screening workflow.

Primary Screening: Plasmodium falciparum SYBR Green I-Based Assay

This assay measures the inhibition of parasite DNA replication.

-

Materials:

-

P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage.

-

Complete RPMI-1640 medium with human serum and hypoxanthine.

-

Human red blood cells (O+).

-

96-well black, clear-bottom microplates.

-

This compound stock solution in DMSO.

-

Lysis buffer (Tris, EDTA, saponin, Triton X-100).

-

SYBR Green I nucleic acid stain.

-

-

Procedure:

-

Prepare a parasite culture at 0.5% parasitemia and 2% hematocrit in complete medium.

-

Dispense 180 µL of the parasite culture into the wells of a 96-well plate.

-

Add 20 µL of this compound dilutions (in complete medium) to achieve final concentrations for screening (e.g., 10 µM and 1 µM). Include positive (e.g., Chloroquine) and negative (vehicle) controls.

-

Incubate plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

After incubation, add 100 µL of lysis buffer containing SYBR Green I (at a 1:5000 dilution of the commercial stock) to each well.

-

Incubate in the dark at room temperature for 1 hour.

-

Read fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

-

Calculate the percentage of growth inhibition relative to the negative control.

-

Primary Screening: Resazurin-Based Viability Assay for Trypanosoma cruzi and Leishmania donovani

This colorimetric/fluorometric assay measures the metabolic activity of viable cells.

-

Materials:

-

T. cruzi trypomastigotes or L. donovani promastigotes.

-

Appropriate culture medium (e.g., LIT for T. cruzi, M199 for L. donovani).

-

96-well clear microplates.

-

This compound stock solution in DMSO.

-

Resazurin sodium salt solution (e.g., 0.125 mg/mL in PBS).

-

-

Procedure:

-

Dispense 180 µL of parasite suspension (e.g., 1 x 10⁶ parasites/mL) into the wells of a 96-well plate.

-

Add 20 µL of this compound dilutions to achieve final screening concentrations. Include positive (e.g., Benznidazole for T. cruzi, Amphotericin B for L. donovani) and negative controls.

-

Incubate for 72 hours under appropriate conditions (37°C for T. cruzi, 26°C for L. donovani).

-

Add 20 µL of resazurin solution to each well.

-

Incubate for an additional 4-24 hours, until a color change from blue to pink is observed in the negative control wells.

-

Read fluorescence (Ex: ~560 nm, Em: ~590 nm) or absorbance (~570 nm).

-

Calculate the percentage of viability reduction relative to the negative control.

-

Secondary Screening: IC₅₀ Determination

For assays where this compound shows significant activity in the primary screen, a dose-response curve is generated to determine the 50% inhibitory concentration (IC₅₀).

-

Procedure:

-

Follow the respective primary screening protocol.

-

Prepare a serial dilution of this compound, typically in 2- or 3-fold steps, to cover a range of concentrations (e.g., from 100 µM to 0.01 µM).

-

Test each concentration in triplicate.

-

Plot the percentage of inhibition versus the log of the drug concentration.

-

Calculate the IC₅₀ value using a non-linear regression analysis (e.g., four-parameter logistic curve).

-

Cytotoxicity Assay

This assay determines the concentration of this compound that is toxic to a mammalian cell line, allowing for the calculation of a selectivity index.

-

Materials:

-

Mammalian cell line (e.g., HepG2, HEK293, or L6 myoblasts).

-

Appropriate cell culture medium (e.g., DMEM with 10% FBS).

-

96-well clear microplates.

-

This compound stock solution in DMSO.

-

Resazurin solution or another viability reagent (e.g., MTT, CellTiter-Glo).

-

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control.

-

Incubate for 48-72 hours at 37°C with 5% CO₂.

-

Assess cell viability using the chosen method (e.g., resazurin assay as described in 4.2).

-

Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.

-

Putative Mechanism of Action

This compound, as a diamidine, is presumed to exert its antiprotozoal effect through binding to the minor groove of DNA. This interaction is particularly effective against parasites like trypanosomes and leishmania, which possess a kinetoplast, a network of mitochondrial DNA rich in adenine-thymine (A-T) base pairs. Binding of this compound to the minor groove can interfere with DNA replication and transcription, ultimately leading to parasite death.

References

- 1. Structure Dependent Binding of Arylimidamides to the DNA Minor Groove - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding to the DNA Minor Groove by Heterocyclic Dications: From AT Specific Monomers to GC Recognition with Dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA minor groove binders as potential antitumor and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA minor groove binders: an overview on molecular modeling and QSAR approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Diamidine Saga: A Historical and Technical Guide to Their Antiparasitic Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The history of diamidine compounds in the fight against parasitic diseases is a compelling narrative of scientific discovery, chemical ingenuity, and the ongoing battle against some of the world's most devastating neglected tropical diseases. From their early empirical use to the current understanding of their molecular mechanisms, diamidines have remained a cornerstone of antiparasitic chemotherapy. This in-depth technical guide explores the historical development of these remarkable compounds, delves into their mechanisms of action, provides detailed experimental protocols for their evaluation, and presents key quantitative data to inform future drug discovery and development efforts. Aromatic diamidines are a class of compounds characterized by two amidine groups linked by an aromatic scaffold.[1][2] Their potent activity against a wide range of protozoan parasites, including Trypanosoma, Leishmania, and Plasmodium species, has cemented their place in the global health arsenal.[3][4] However, challenges such as toxicity and emerging resistance necessitate a continued and sophisticated approach to the development of new and improved diamidine-based therapies.[4]

A Century of Discovery: The Historical Development of Antiparasitic Diamidines

The journey of diamidines as therapeutic agents began in the early 20th century, with initial investigations into their hypoglycemic properties. However, their potent antimicrobial activity soon became the focus of intense research.

1.1. The Pioneering Era: Pentamidine and the Fight Against Trypanosomiasis and Leishmaniasis

The 1930s and 1940s marked the dawn of the diamidine era in parasitology. Pentamidine , synthesized in 1937, quickly emerged as a critical treatment for African trypanosomiasis (sleeping sickness) and leishmaniasis. Its introduction was a landmark achievement, offering a much-needed therapeutic option for these fatal diseases. Despite its long history of use, pentamidine remains a key drug for the treatment of the first stage of Trypanosoma brucei gambiense sleeping sickness.

1.2. Expanding the Arsenal: Diminazene Aceturate for Animal Trypanosomiasis

In the mid-1950s, the veterinary field saw the introduction of diminazene aceturate (Berenil), another aromatic diamidine. It became a widely used and effective treatment for animal trypanosomiasis, significantly impacting livestock health and agricultural productivity in endemic regions.

1.3. The Quest for Oral Bioavailability: Furamidine and the Prodrug Approach

A significant limitation of early diamidines was their poor oral bioavailability, necessitating parenteral administration. This spurred the development of new analogues with improved pharmacokinetic profiles. Furamidine (DB75) , a diphenyl furan diamidine, showed greater potency and lower toxicity than pentamidine in preclinical models. The quest for an orally active diamidine led to the development of pafuramidine (DB289) , a prodrug of furamidine. Pafuramidine showed promise in clinical trials for first-stage sleeping sickness, with cure rates comparable to pentamidine. A Phase III trial reported a 12-month cure rate of 89% for pafuramidine compared to 95% for pentamidine. However, the development of pafuramidine was halted due to delayed renal toxicity observed in a concurrent safety study.

Quantitative Analysis of Diamidine Activity

The antiparasitic activity of diamidine compounds is typically quantified through in vitro and in vivo studies. The following tables summarize key quantitative data for prominent diamidines against various parasites.

Table 1: In Vitro Activity (IC50) of Diamidine Compounds Against Protozoan Parasites

| Compound | Parasite Species | IC50 (nM) | Reference(s) |

| Pentamidine | Trypanosoma brucei rhodesiense | ≤7 | |

| Leishmania donovani | 1460 | ||

| Plasmodium falciparum | 15.5 | ||

| Furamidine (DB75) | Trypanosoma brucei rhodesiense | ≤7 | |

| Leishmania donovani | 20000 | ||

| Plasmodium falciparum | 15.5 | ||

| Azafuramidine | Trypanosoma brucei rhodesiense | 7-32 | |

| Azaterphenyl Diamidine (15c) | Plasmodium falciparum (K1 strain) | 0.3 | |

| Trypanosoma brucei rhodesiense | 32 | ||

| Azaterphenyl Diamidine (Compound with IC50 ≤0.6 nM) | Plasmodium falciparum | ≤0.6 |

Table 2: In Vivo Efficacy of Diamidine Compounds in Mouse Models of Trypanosomiasis

| Compound | Parasite Strain | Dosing Regimen | Outcome | Reference(s) |

| Pafuramidine | Trypanosoma brucei rhodesiense | Orally, various doses | Effective in early-stage infection | |

| Azafuramidine Analogue (DB844) | Trypanosoma brucei (mouse model) | Orally | Cured stage 2 infection | |

| Azaterphenyl Diamidine (15b) | Trypanosoma brucei rhodesiense (STIB900) | Intraperitoneally | Superior to furamidine | |

| Azaterphenyl Diamidine (19d) | Trypanosoma brucei rhodesiense (STIB900) | Intraperitoneally | Superior to furamidine | |

| Azaterphenyl Diamidine (19e) | Trypanosoma brucei rhodesiense (STIB900) | Intraperitoneally | Equivalent to or better than azafuramidine |

Table 3: Clinical Trial Efficacy of Diamidines for Human Parasitic Diseases

| Compound | Disease | Dosing Regimen | Cure Rate | Reference(s) |

| Pentamidine | Stage 1 Sleeping Sickness (T.b. gambiense) | 4 mg/kg IM for 7 days | 95% (at 12 months) | |

| Pafuramidine | Stage 1 Sleeping Sickness (T.b. gambiense) | 100 mg orally BID for 10 days | 89% (at 12 months) | |

| Pafuramidine | Stage 1 Sleeping Sickness (T.b. gambiense) | 100 mg orally BID for 5 days | 79% (at 3 months) | |

| Pentamidine | Stage 1 Sleeping Sickness (T.b. gambiense) | Standard IM regimen | 100% (at 3 months) |

Table 4: Pharmacokinetic Parameters of Key Diamidine Compounds

| Compound | Species | Administration | Cmax | t1/2 (elimination) | Bioavailability | Reference(s) |

| Pentamidine | Human | IV (4mg/kg) | 0.5-3.4 mcg/mL | 12 days | N/A | |

| Pentamidine | Human | IV (3.0-4.8 mg/kg) | 713-2461 nmol/L | 265 hours (median) | N/A | |

| Diminazene Aceturate | Dog | IM (4.2 mg/kg) | 1849 ± 268.7 ng/mL | 5.31 ± 3.89 hours | N/A | |

| Diminazene Aceturate | Cattle | IM | 4.6 - 6 ppm | Biphasic: ~1.3 h (initial), up to 188 h (terminal) | N/A |

Unraveling the Molecular Mechanisms of Action

The antiparasitic activity of diamidines stems from their ability to interact with and disrupt essential cellular processes in parasites. The primary mechanisms differ between kinetoplastid parasites (Trypanosoma and Leishmania) and Plasmodium.

3.1. Kinetoplastid Parasites: Targeting the Achilles' Heel - kDNA

In trypanosomes and Leishmania, the primary target of diamidines is the kinetoplast DNA (kDNA), a unique network of concatenated mitochondrial DNA minicircles and maxicircles.

-

DNA Minor Groove Binding: Aromatic diamidines are potent DNA minor groove binders, showing a preference for AT-rich sequences, which are abundant in kDNA. This binding is a crucial step in their mechanism of action.

-

Inhibition of DNA Replication and Topoisomerases: The binding of diamidines to kDNA is thought to interfere with the function of essential enzymes involved in DNA replication and topology, such as topoisomerases. This disruption leads to the disorganization and eventual degradation of the kinetoplast, which is lethal to the parasite.

-

Mitochondrial Dysfunction: Accumulation of diamidines within the mitochondrion can also lead to a collapse of the mitochondrial membrane potential, further contributing to parasite death.

Signaling Pathway: Diamidine Action on Kinetoplast DNA

Caption: Diamidine action on kinetoplast DNA.

3.2. Plasmodium falciparum: Interference with Heme Detoxification

In the malaria parasite, Plasmodium falciparum, the mechanism of action of diamidines is distinct and centers on the parasite's unique hemoglobin digestion pathway.

-

Accumulation in the Digestive Vacuole: Diamidines are thought to accumulate in the acidic digestive vacuole of the parasite.

-

Binding to Ferriprotoporphyrin IX (FPIX): Inside the vacuole, these compounds bind to ferriprotoporphyrin IX (FPIX), a toxic byproduct of hemoglobin digestion.

-

Inhibition of Hemozoin Formation: This binding prevents the polymerization of FPIX into hemozoin, an inert crystalline pigment. The accumulation of free FPIX is highly toxic to the parasite, leading to oxidative stress and cell death.

Signaling Pathway: Diamidine Inhibition of Hemozoin Formation

Caption: Diamidine inhibition of hemozoin formation.

Experimental Protocols for the Evaluation of Diamidine Compounds

The following section provides detailed methodologies for key experiments used to assess the antiparasitic activity of diamidine compounds.

4.1. In Vitro Anti-Trypanosomal Drug Screening Assay

Objective: To determine the 50% inhibitory concentration (IC50) of a diamidine compound against Trypanosoma brucei.

Materials:

-

Trypanosoma brucei brucei (e.g., 427 strain)

-

Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal calf serum, HMI-9 supplement, hypoxanthine, and penicillin/streptomycin

-

96-well microplates

-

Resazurin toxicology reagent

-

Test diamidine compound dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., pentamidine)

-

Negative control (vehicle)

Procedure:

-

Culture T. b. brucei trypomastigotes in supplemented IMDM at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of the test diamidine compound in culture medium.

-

In a 96-well plate, add 100 µL of parasite suspension (e.g., 2 x 10^4 parasites/mL) to each well.

-

Add 100 µL of the diluted compound to the respective wells. Include positive and negative controls.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.

-

Measure the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

4.2. In Vitro Leishmania Amastigote Viability Assay

Objective: To determine the IC50 of a diamidine compound against intracellular Leishmania amastigotes.

Materials:

-

Leishmania donovani (e.g., expressing a reporter gene like beta-galactosidase)

-

Macrophage cell line (e.g., U937)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum

-

96-well tissue culture plates

-

Phorbol 12-myristate 13-acetate (PMA) for macrophage differentiation

-

Chlorophenol red-β-D-galactopyranoside (CPRG) substrate

-

Test diamidine compound

-